molecular formula C11H15ClN2 B2966241 (1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride CAS No. 2137028-91-0

(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B2966241
CAS No.: 2137028-91-0
M. Wt: 210.71
InChI Key: SBMNUMQBTBAIDY-ROLPUNSJSA-N
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Description

(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride is a bicyclic amine derivative featuring a rigid norbornane-like scaffold with a phenyl substituent at the 2-position. Its molecular formula is C11H14N2·HCl (MW: 174.24 + 36.46 = ~210.7 g/mol), and it is characterized by stereospecific (1S,4S) configuration, which is critical for its interactions in asymmetric catalysis and medicinal chemistry applications .

Properties

IUPAC Name

(1S,4S)-2-phenyl-2,5-diazabicyclo[2.2.1]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-2-4-10(5-3-1)13-8-9-6-11(13)7-12-9;/h1-5,9,11-12H,6-8H2;1H/t9-,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMNUMQBTBAIDY-ROLPUNSJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of phenylacetonitrile with a suitable amine in the presence of a reducing agent.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride":

(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane and its Derivatives

  • Asymmetric Addition Reactions: Derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane can be used as catalysts in the asymmetric addition of diethylzinc to benzaldehyde, resulting in enantioselectivities of up to 78% .
  • Anti-proliferative Activity: Research describes the synthesis of Michael adducts of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate and their in vitro antiproliferative activity against human cervical cancer cell lines. One compound exhibited significant antiproliferative activity against HeLa, CaSki, and ViBo cervical cancer cell lines and induced apoptosis through caspase-3 activation. It could also arrest the cell cycle at the G1 phase for HeLa and CaSki cancer cells, without inducing necrotic cell death to normal human lymphocytes .

(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide

  • Pharmaceutical Development: This compound is explored for the development of new medications, particularly in the treatment of neurological disorders, because of its interactions with specific receptors in the brain .
  • Neuropharmacology: It is studied for its effects on neurotransmitter systems, potentially leading to insights into managing conditions like depression or anxiety .
  • Chemical Synthesis: It can serve as a building block in organic synthesis, allowing chemists to create more complex molecules for various applications, including drug discovery .
  • Biochemical Research: The compound is utilized in studies to investigate the mechanisms of action of certain biological pathways, helping scientists understand disease processes at a molecular level .

Mechanism of Action

The mechanism by which (1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes and leading to desired outcomes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs, their substituents, molecular weights, salt forms, and applications:

Compound Name Substituent Molecular Weight (g/mol) Salt Form Key Applications/Notes References
(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride Phenyl ~210.7 Hydrochloride Potential asymmetric catalysis; limited commercial availability
(1S,4S)-2-(5-Bromopyrimidin-2-yl)-5-methyl-2,5-diazabicyclo[2.2.1]heptane 5-Bromopyrimidinyl 269.0 Free base High-yield synthesis (97%); bromine enhances reactivity for cross-coupling reactions
(1S,4S)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide 4-Fluorophenyl ~274.1 Hydrobromide Increased lipophilicity; potential bioactivity
(1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride 2-Methoxyethyl 229.14 Dihydrochloride Discontinued; polar substituent may improve aqueous solubility
(1S,4S)-2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride Cyclopropyl 174.67 Dihydrochloride Ring strain enhances reactivity; chiral ligand potential
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide Methyl ~307.9 Dihydrobromide High purity (97%); used in directed lithiation studies
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide Benzyl 365.0 Dihydrobromide Key intermediate in Boc-protection syntheses; bulkier substituent

Biological Activity

(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential as a drug candidate.

  • Chemical Formula : C11H14N2·HCl
  • Molecular Weight : 174.24 g/mol
  • CAS Number : 2137028-91-0

Antiproliferative Activity

Recent studies have demonstrated that derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane exhibit significant antiproliferative activity against various cancer cell lines.

Case Studies and Findings

  • Dithiocarbamate Derivatives :
    • A study synthesized several dithiocarbamate derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane and evaluated their effects on cervical (CaSki), breast (MDA-MB-231), and lung cancer (SK-Lu-1) cell lines.
    • Compound 9e showed moderate antiproliferative activity with IC50 values of 28 µg/mL (CaSki), 18 µg/mL (MDA-MB-231), and 20 µg/mL (SK-Lu-1) without inducing necrotic cell death, instead promoting apoptosis through a caspase-dependent pathway .
CompoundCell LineIC50 Value (µg/mL)
9eCaSki28
9eMDA-MB-23118
9eSK-Lu-120
  • Michael Adducts :
    • Another study focused on the synthesis of Michael adducts of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane with nitrostyrenes.
    • Compound 8a demonstrated superior antiproliferative activity compared to standard chemotherapeutics like Cisplatin and Paclitaxel, with IC50 values of 0.99 µM (HeLa), 2.36 µM (CaSki), and 0.73 µM (ViBo) .
CompoundCell LineIC50 Value (µM)
8aHeLa0.99
8aCaSki2.36
8aViBo0.73

The mechanisms by which these compounds exert their antiproliferative effects include:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Specific compounds have been shown to arrest the cell cycle at the G1 phase in cancer cells.
  • Selectivity for Tumor Cells : Some derivatives exhibit greater selectivity for tumor cells over normal lymphocytes, indicating a potential therapeutic advantage .

ADME Profiling

In silico predictions regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties suggest that certain derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane could be promising candidates for further development as antitumor agents due to their favorable pharmacokinetic profiles .

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